molecular formula C17H17N3O7 B15502918 Thalidomide-O-acetamido-PEG1-OH

Thalidomide-O-acetamido-PEG1-OH

Cat. No.: B15502918
M. Wt: 375.3 g/mol
InChI Key: IRCDSNNPVPWEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-acetamido-PEG1-OH is a key building block in the rapidly advancing field of targeted protein degradation, specifically for the development of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule incorporates a thalidomide-based ligand, which binds to the E3 ubiquitin ligase cereblon (CRBN), connected via a short PEG1-O-acetamido linker to a terminal hydroxyl group that is readily functionalized for conjugation . The core mechanism relies on the well-established interaction between the thalidomide moiety and cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex . By linking this recruiter to a ligand for a protein of interest (POI), the resulting PROTAC molecule can induce the proximity of the POI to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This technology offers a powerful strategy for targeting proteins previously considered "undruggable." The primary research application of this compound is in the synthesis of novel PROTAC degraders for investigating disease pathways and validating therapeutic targets in fields such as oncology, immunology, and neurodegeneration . Its terminal hydroxyl group provides a versatile handle for straightforward chemical conjugation via ester or ether formation, allowing researchers to attach a wide array of target protein ligands. The incorporated PEG linker enhances the solubility and flexibility of the final PROTAC molecule, which can be critical for productive ternary complex formation. As a research tool, it enables the exploration of cereblon-mediated degradation with the potential to develop potent and selective degraders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use . Researchers should refer to the Certificate of Analysis for specific data on batch purity (typically ≥95% by HPLC) and handling instructions .

Properties

Molecular Formula

C17H17N3O7

Molecular Weight

375.3 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C17H17N3O7/c21-7-6-18-13(23)8-27-11-3-1-2-9-14(11)17(26)20(16(9)25)10-4-5-12(22)19-15(10)24/h1-3,10,21H,4-8H2,(H,18,23)(H,19,22,24)

InChI Key

IRCDSNNPVPWEFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Thalidomide-O-acetamido-PEG1-OH and related analogs:

Compound Name CAS Number PEG Length Terminal Group Molecular Weight (g/mol) Key Applications Source
This compound N/A PEG1 -OH ~444.4* PROTAC synthesis, solubility enhancement Tenova Pharmaceuticals
Thalidomide-O-acetamido-PEG2-OH N/A PEG2 -OH Higher than PEG1 Extended solubility, linker flexibility Tenova Pharmaceuticals
Thalidomide-O-amido-PEG1-azide 2597167-25-2 PEG1 -N3 444.4 Click chemistry, bioconjugation probes Shaanxi XinYan BoMei
Thalidomide-O-amido-PEG1-NH2·HCl 2204226-02-6 PEG1 -NH2 (amine) ~460.3 (with HCl) PROTACs, E3 ligase recruitment Shaanxi XinYan BoMei
Thalidomide-O-amido-C3-PEG3-C1-NH2 1799711-29-7 PEG3 -NH2 ~700 (estimated) PROTACs, extended linker applications PROTAC Linkers

*Molecular weight estimated based on analogs (e.g., Thalidomide-O-amido-PEG1-azide: 444.4 g/mol ).

Key Comparative Insights

PEG Length and Solubility
  • PEG1 vs. PEG2/PEG3 : this compound’s short PEG chain balances solubility enhancement without significantly increasing molecular weight, which is critical for cell permeability. In contrast, PEG2 and PEG3 analogs (e.g., Thalidomide-O-amido-C3-PEG3-C1-NH2) offer greater solubility but may reduce bioavailability due to steric hindrance .
Functional Terminal Groups
  • -OH (Hydroxyl) : Enables esterification or etherification reactions. Useful for conjugating carboxylic acids or alkylating agents.
  • -N3 (Azide) : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry for probe design .
  • -NH2 (Amine) : Protonatable under physiological conditions, enhancing water solubility. Critical for forming stable amide bonds in PROTACs .

Commercial and Regulatory Considerations

  • Pricing : Most analogs, including this compound, are priced at ~$190.00 per unit, though availability varies .
  • Purity and Storage : Compounds like Thalidomide-O-amido-PEG1-azide require storage at -20°C to maintain stability, reflecting sensitivity to hydrolysis (common with azides) .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Thalidomide-O-acetamido-PEG1-OH with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves coupling thalidomide derivatives with PEG linkers via amidation or azide-alkyne cycloaddition. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst use : Copper(I) catalysts (e.g., CuBr) enhance efficiency in click chemistry for azide-alkyne conjugation .
  • Purification : Reverse-phase HPLC or silica gel chromatography ensures >95% purity, with monitoring via LC-MS .
  • Yield optimization : Adjust reaction time (24–48 hr) and temperature (25–60°C) based on TLC or NMR progress tracking .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-modal analytical techniques:

  • NMR spectroscopy : Confirm PEG linker integration via characteristic ethylene oxide peaks (δ 3.5–3.7 ppm in 1H^1H-NMR) and thalidomide aromatic signals (δ 7.0–8.0 ppm) .
  • HPLC-MS : Monitor molecular ion peaks ([M+H]+^+) to verify molecular weight and detect impurities .
  • FT-IR : Identify amide bonds (1650–1680 cm1^{-1}) and PEG ether linkages (1100–1250 cm1^{-1}) .

Q. What mechanisms underlie the biological activity of this compound in experimental models?

  • Methodological Answer : The compound combines thalidomide’s cereblon-binding activity (inducing proteasomal degradation of target proteins) with PEG’s pharmacokinetic benefits:

  • Anti-angiogenesis : Assess using endothelial tube formation assays or corneal micropocket models (e.g., inhibition of VEGF-induced vascularization) .
  • PROTAC applications : Test degradation of target proteins (e.g., IKZF1/3 in myeloma) via immunoblotting after 48–72 hr exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor efficacy data for thalidomide-PEG conjugates?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Linker length : Compare PEG1 vs. PEG4 conjugates using dose-response curves (IC50_{50}) in myeloma cell lines .
  • Experimental endpoints : Standardize response criteria (e.g., ≥50% paraprotein reduction over 6 weeks) .
  • Model systems : Validate findings across in vitro (e.g., RPMI-8226 cells) and in vivo (e.g., SCID mouse xenografts) models .

Q. What experimental design considerations are critical for incorporating this compound into PROTACs?

  • Methodological Answer :

  • Linker flexibility : Optimize PEG length (n=1–4) to balance target engagement and proteasome recruitment .
  • Bioactivity testing : Use ternary complex assays (SPR/ITC) to quantify cereblon-PROTAC-target protein interactions .
  • Off-target profiling : Screen for unintended protein degradation via proteome-wide mass spectrometry .

Q. How can researchers optimize in vivo pharmacokinetic studies for thalidomide-PEG conjugates?

  • Methodological Answer :

  • Dosing regimen : Start with 200 mg/kg oral administration (based on refractory myeloma trials) and adjust for PEG-mediated solubility improvements .
  • Biodistribution : Use fluorescently labeled conjugates (e.g., Cy5-PEG) for real-time tracking in tumor-bearing mice .
  • Toxicity monitoring : Assess neuropathy (rotarod test) and teratogenicity (zebrafish embryo assays) .

Q. What statistical approaches are recommended for analyzing contradictory data on antiangiogenic effects?

  • Methodological Answer :

  • Multivariate regression : Correlate microvascular density (CD34+^+ staining) with paraprotein reduction in patient biopsies .
  • Meta-analysis : Pool data from independent studies using fixed/random-effects models to quantify heterogeneity (I2^2 statistic) .
  • Sensitivity testing : Evaluate robustness of conclusions by excluding outlier datasets .

Data Presentation and Validation

  • Tables :

    Parameter Optimal Range Validation Method Reference
    Purity≥95%HPLC-MS, 1H^1H-NMR
    Antitumor EC50_{50}10–50 µM (myeloma cells)MTT assay, flow cytometry
    Plasma half-life8–12 hr (murine models)LC-MS pharmacokinetic profiling
  • Critical Analysis : Prioritize primary literature (e.g., peer-reviewed studies ) over vendor-supplied data. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity alongside cellular degradation assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.